Cas no 1344733-56-7 (5-(Trifluoromethyl)oxepan-4-one)

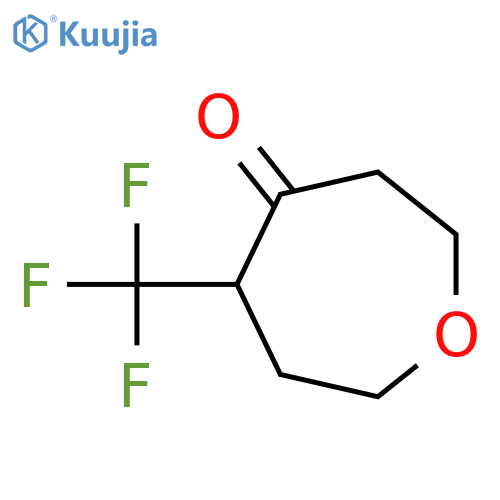

1344733-56-7 structure

商品名:5-(Trifluoromethyl)oxepan-4-one

5-(Trifluoromethyl)oxepan-4-one 化学的及び物理的性質

名前と識別子

-

- 5-(trifluoromethyl)oxepan-4-one

- (+/-)-5-(Trifluoromethyl)oxepan-4-one

- 5-(Trifluoromethyl)oxepane-4-one

- 5-(Trifluoromethyl)oxepan-4-one

-

- インチ: 1S/C7H9F3O2/c8-7(9,10)5-1-3-12-4-2-6(5)11/h5H,1-4H2

- InChIKey: SLHYVUBAHCBCTK-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(CCOCC1)=O)(F)F

計算された属性

- せいみつぶんしりょう: 182.05546401g/mol

- どういたいしつりょう: 182.05546401g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 176

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3

- 疎水性パラメータ計算基準値(XlogP): 1

5-(Trifluoromethyl)oxepan-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM112022-100g |

5-(trifluoromethyl)oxepan-4-one |

1344733-56-7 | 97% | 100g |

$*** | 2023-03-30 | |

| Chemenu | CM112022-25g |

5-(trifluoromethyl)oxepan-4-one |

1344733-56-7 | 97% | 25g |

$509 | 2021-08-06 | |

| Chemenu | CM112022-5g |

5-(trifluoromethyl)oxepan-4-one |

1344733-56-7 | 97% | 5g |

$*** | 2023-03-30 | |

| 1PlusChem | 1P00A0KZ-500mg |

(+/-)-5-(Trifluoromethyl)oxepan-4-one |

1344733-56-7 | 93% | 500mg |

$1233.00 | 2023-12-22 | |

| Enamine | EN300-731713-0.25g |

5-(trifluoromethyl)oxepan-4-one |

1344733-56-7 | 93% | 0.25g |

$601.0 | 2023-06-06 | |

| Enamine | EN300-731713-5.0g |

5-(trifluoromethyl)oxepan-4-one |

1344733-56-7 | 93% | 5g |

$3520.0 | 2023-06-06 | |

| Aaron | AR00A0TB-250mg |

(+/-)-5-(Trifluoromethyl)oxepan-4-one |

1344733-56-7 | 95% | 250mg |

$852.00 | 2025-02-14 | |

| 1PlusChem | 1P00A0KZ-2.5g |

(+/-)-5-(Trifluoromethyl)oxepan-4-one |

1344733-56-7 | 93% | 2.5g |

$3003.00 | 2023-12-22 | |

| 1PlusChem | 1P00A0KZ-10g |

(+/-)-5-(Trifluoromethyl)oxepan-4-one |

1344733-56-7 | 93% | 10g |

$6515.00 | 2023-12-22 | |

| Aaron | AR00A0TB-2.5g |

(+/-)-5-(Trifluoromethyl)oxepan-4-one |

1344733-56-7 | 95% | 2.5g |

$3297.00 | 2025-02-14 |

5-(Trifluoromethyl)oxepan-4-one 関連文献

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

1344733-56-7 (5-(Trifluoromethyl)oxepan-4-one) 関連製品

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬